molecular formula C21H30ClNO B14656777 alpha-d-Methadol hydrochloride CAS No. 49570-63-0

alpha-d-Methadol hydrochloride

Cat. No.: B14656777
CAS No.: 49570-63-0
M. Wt: 347.9 g/mol
InChI Key: GMNBUMFCZAZBQG-OGPPPPIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-d-Methadol hydrochloride is a synthetic opioid analgesic that is structurally related to methadone. It is used primarily for its analgesic properties and has been studied for its potential in treating opioid dependence. The compound is known for its long duration of action and its ability to bind to opioid receptors in the central nervous system, providing pain relief and reducing withdrawal symptoms in opioid-dependent individuals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-d-Methadol hydrochloride typically involves the reduction of methadone intermediates. One common method includes the catalytic hydrogenation of methadone to produce alpha-d-Methadol, which is then converted to its hydrochloride salt. The reaction conditions often involve the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-d-Methadol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions are used in its synthesis from methadone intermediates.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of alpha-d-Methadol, which can have different pharmacological properties.

Scientific Research Applications

Alpha-d-Methadol hydrochloride has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its effects on opioid receptors and its potential in modulating pain pathways.

    Medicine: Investigated for its use in pain management and opioid dependence treatment.

    Industry: Utilized in the pharmaceutical industry for the development of new analgesic formulations.

Mechanism of Action

Alpha-d-Methadol hydrochloride exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia and euphoria. The compound also has activity at the kappa and delta opioid receptors, contributing to its overall pharmacological profile. Additionally, it inhibits the reuptake of serotonin and norepinephrine, which can enhance its analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Methadone: A closely related compound with similar analgesic properties but a shorter duration of action.

    Levomethadone: The levo-isomer of methadone, which is more potent than the racemic mixture.

    Dextromethadone: The dextro-isomer of methadone, which has less analgesic activity but is studied for its potential in treating neuropathic pain.

Uniqueness

Alpha-d-Methadol hydrochloride is unique in its long duration of action and its ability to provide sustained analgesia with fewer doses compared to other opioids. Its dual mechanism of action, involving both opioid receptor agonism and inhibition of neurotransmitter reuptake, makes it a valuable compound in pain management and opioid dependence treatment.

Properties

CAS No.

49570-63-0

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

IUPAC Name

(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride

InChI

InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H/t17-,20-;/m1./s1

InChI Key

GMNBUMFCZAZBQG-OGPPPPIKSA-N

Isomeric SMILES

CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.